molecular formula C7H13NO2S B2506135 Bicyclo[3.2.0]heptane-6-sulfonamide CAS No. 2171838-99-4

Bicyclo[3.2.0]heptane-6-sulfonamide

Cat. No.: B2506135
CAS No.: 2171838-99-4
M. Wt: 175.25
InChI Key: ZGVCMUNRQPINOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.0]heptane-6-sulfonamide is a bicyclic sulfonamide characterized by a fused four- and five-membered ring system. The bicyclo[3.2.0]heptane scaffold is conformationally rigid, with electron diffraction studies confirming a predominant endo (boat) conformation (C-symmetry) in the gas phase, featuring flap angles of 65.0° (C6-C7) and 38.8° (C3) . This compound is synthetically versatile; for example, bicyclo[3.2.0]heptane derivatives are intermediates in the synthesis of complex molecules like mirogabalin besylate, a fibromyalgia therapeutic agent .

Properties

IUPAC Name

bicyclo[3.2.0]heptane-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVCMUNRQPINOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]heptane derivatives often involves photocycloaddition reactions. For instance, the [2+2] photocycloaddition of aryl-enones under visible light irradiation, catalyzed by Eosin Y and promoted by LiBr as a Lewis acid, has been shown to yield substituted bicyclo[3.2.0]heptanes with high diastereoselectivity . Another approach involves the Cu(I)-catalyzed [2+2] photocycloaddition of 1,6-dienes embedded in sugar derivatives .

Industrial Production Methods

Industrial production methods for bicyclo[3.2.0]heptane-6-sulfonamide are not well-documented in the literature. the principles of batch and flow chemistry, as well as the use of visible light and photocatalysts, can be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptane-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Bicyclo[3.2.0]heptane-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptane-6-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This functional group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Bicyclo[3.2.0]heptane Derivatives

  • Bicyclo[3.2.0]heptane-6-one : Synthesized via dichloroketene cycloaddition, this ketone derivative lacks the sulfonamide group but shares the bicyclic core. Its reactivity in ring-opening reactions (e.g., with trimethylsulfonium iodide) highlights the electrophilic nature of the ketone group, contrasting with the nucleophilic sulfonamide .
  • Mirogabalin Besylate: Contains a bicyclo[3.2.0]hept-3-ene scaffold with an acetic acid side chain and aminomethyl substituent. The sulfonate group enhances solubility, while the ethyl and aminomethyl groups confer bioactivity via interactions with calcium channels .

Bicyclo[2.2.1]heptane Sulfonamides

  • Bicyclo[2.2.1]heptane-2-sulfonamide (CAS 7167-17-1): This norbornane derivative has a fused five- and six-membered ring system. The sulfonamide at position 2 exhibits distinct steric and electronic properties due to the bridgehead location. Its molecular weight (366.87 g/mol) and hydrogen-bonding capacity (3 donors, 6 acceptors) differ significantly from bicyclo[3.2.0]heptane-6-sulfonamide .
  • Bicyclo[2.2.1]hept-5-ene-2-sulfonamide (CAS 7167-08-0): The double bond in the norbornene system introduces strain and reactivity, enabling Diels-Alder reactions absent in the saturated bicyclo[3.2.0] analog .

Reactivity and Stability

  • Electron-Deficient Radical Centers: Bicyclo[3.2.0]hept-2-ene derivatives (e.g., exo-7-cyclopropylbicyclo[3.2.0]hept-2-ene) exhibit radical rearrangements due to electron-deficient centers. The sulfonamide substituent may stabilize such intermediates via resonance, unlike non-polar analogs like bicyclo[4.2.0]oct-2-enes .
  • Conformational Stability: Bicyclo[3.2.0]heptane derivatives favor the endo conformation (99% at room temperature) with minimal ring puckering (2°), whereas bicyclo[2.2.1]heptane systems (e.g., norbornane) exhibit greater rigidity and resistance to conformational interconversion .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Predominant Conformation
This compound Not available C₇H₁₁NO₂S ~185.23 2/3 endo (boat)
Bicyclo[2.2.1]heptane-2-sulfonamide 7167-17-1 C₁₅H₁₉N₆OSCl 366.87 3/6 Rigid bridgehead
Mirogabalin besylate 1193856-79-3 C₂₁H₂₈N₂O₅S 420.52 4/7 Chair-like

Table 2: Reactivity Comparison

Compound Key Reactivity Feature Reference
Bicyclo[3.2.0]hept-2-ene Radical rearrangements due to electron-deficient centers; CPC-to-homoallylic pathways
Bicyclo[2.2.1]hept-5-ene-2-sulfonamide Diels-Alder reactivity with dienophiles (e.g., maleic anhydride)
6-Azabicyclo[3.2.0]heptane Base-catalyzed ring-opening for β-lactam synthesis

Research Findings and Contradictions

  • Synthetic Pathways : this compound synthesis may parallel methods for bicyclo[3.2.0]heptan-6-one (via cyclopentene dichloroketene cycloaddition), but sulfonamide introduction requires tailored reagents (e.g., sulfonamidation agents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.